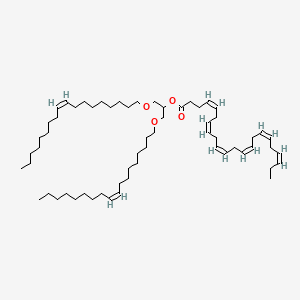

1,3-Dioleyl-2-docosahexaenoyl Glycerol

Description

Properties

Molecular Formula |

C61H106O4 |

|---|---|

Molecular Weight |

903.5 g/mol |

IUPAC Name |

1,3-bis[(Z)-octadec-9-enoxy]propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C61H106O4/c1-4-7-10-13-16-19-22-25-28-31-32-33-34-37-40-43-46-49-52-55-61(62)65-60(58-63-56-53-50-47-44-41-38-35-29-26-23-20-17-14-11-8-5-2)59-64-57-54-51-48-45-42-39-36-30-27-24-21-18-15-12-9-6-3/h7,10,16,19,25-30,32-33,37,40,46,49,60H,4-6,8-9,11-15,17-18,20-24,31,34-36,38-39,41-45,47-48,50-59H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27-,33-32-,40-37-,49-46- |

InChI Key |

JEPUHYSLPOGLRE-HRQGWKQRSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(COCCCCCCCCC=CCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |

Origin of Product |

United States |

Preparation Methods

Enzymatic Acidolysis Method

The most common and effective approach to synthesize 1,3-dioleyl-2-docosahexaenoyl glycerol is enzymatic acidolysis, where lipases catalyze the exchange of fatty acids on glycerol or triacylglycerols with free fatty acids or fatty acid esters.

-

- Starting substrates typically include 1,3-dioleoyl glycerol or oleic acid-rich triacylglycerols and docosahexaenoic acid (DHA) in free fatty acid or ethyl ester form.

- Lipases with sn-1,3 specificity (e.g., Rhizomucor miehei lipase, commercial Lipozyme RM IM) are employed to favor incorporation of DHA at the sn-2 position while preserving oleic acid at sn-1 and sn-3.

- Reaction conditions are optimized for temperature (~60°C), enzyme load (~10% w/w of substrates), substrate molar ratio (e.g., 1:9 tripalmitin to DHA ethyl esters in related studies), and reaction time (up to 10 hours).

- Removal of by-products such as water or ethanol is critical to drive the reaction equilibrium toward product formation, often achieved by vacuum or molecular sieves.

-

- High regioselectivity allows for the production of structured TAGs with specific fatty acid positioning.

- Mild reaction conditions preserve the integrity of polyunsaturated DHA.

- Scalable for industrial production with immobilized enzymes.

-

- Studies report yields of structured TAGs with DHA content around 30% and oleic acid around 12%, with positional analysis confirming DHA enrichment at sn-2.

- Purification methods such as short-path distillation are used to isolate the desired TAGs from by-products like mono- and diacylglycerols.

- Enzymatic acidolysis can achieve high regioisomeric purity, essential for mimicking human milk fat structures.

Lipase-Catalyzed Esterification in Solvent-Free Systems

Another preparation method involves direct esterification of glycerol with free fatty acids or fatty acid ethyl esters in solvent-free systems catalyzed by lipases.

-

- Avoids organic solvents, reducing environmental impact and simplifying downstream processing.

- Enzymes such as Candida antarctica lipase B (Novozym 435) and Rhizomucor miehei lipase (Lipozyme RM IM) are widely used.

- Reaction parameters like water content, temperature, enzyme load, substrate molar ratio, and reaction time significantly influence the yield and positional isomer distribution.

- Controlled vacuum is applied to remove water or ethanol formed, shifting equilibrium toward ester formation.

-

- Lipases exhibit regioselectivity resulting in different proportions of 1,3-diacylglycerols (DAG) versus 1,2-DAG.

- For example, Lipozyme RM IM produces approximately double the amount of 1,3-DAG compared to 1,2-DAG, favoring the desired 1,3-dioleyl-2-docosahexaenoyl structure.

- Reaction monitoring via chromatographic methods ensures control over isomer composition.

Two-Step Enzymatic Process for Structured TAG Synthesis

A refined approach involves a two-step enzymatic process:

- Step 1: Production of a precursor triacylglycerol such as tripalmitin by enzymatic esterification of glycerol with palmitic acid using Novozym 435.

Step 2: Acidolysis of the precursor triacylglycerol with DHA ethyl esters catalyzed by sn-1,3 specific lipase (e.g., Lipozyme RM IM) to incorporate DHA at the sn-2 position.

-

- Optimal mole ratio of substrates (e.g., tripalmitin to DHA ethyl esters 1:9).

- Temperature maintained at 60°C.

- Enzyme load at 10% weight of substrates.

- Reaction time around 10 hours.

- Purification by short-path distillation to enrich structured TAG content.

Analytical Techniques for Characterization

-

- High-performance liquid chromatography (HPLC) with chiral columns separates positional isomers and enantiomers of TAGs.

- Mobile phases typically include mixtures of acetonitrile, 2-propanol, and hexane.

- UV-Vis detection coupled with mass spectrometry (MS) confirms molecular structures and purity.

- Thin layer chromatography (TLC) with flame ionization detection (FID) quantifies mono-, di-, and triacylglycerol species.

Data Table: Summary of Typical Preparation Parameters and Outcomes

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Enzyme | Lipozyme RM IM (Rhizomucor miehei lipase) | Sn-1,3 specific |

| Substrates | 1,3-dioleoyl glycerol + DHA (free acid or ester) | Molar ratio optimized (e.g., 1:9) |

| Temperature | 50–60°C | Optimal for enzyme activity |

| Enzyme load | 10% w/w of substrates | Immobilized enzyme |

| Reaction time | 8–10 hours | Sufficient for high conversion |

| Vacuum pressure | ~200 mbar | To remove water/ethanol by-products |

| Product composition (mol%) | DHA ~30%, Oleic acid ~60–65% | Positional specificity confirmed |

| By-products | MAG ~10%, DAG ~2–5% | Removed by purification |

| Purification method | Short-path distillation | Enriches structured TAG |

Chemical Reactions Analysis

1,3-Dioleyl-2-docosahexaenoyl Glycerol can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.

Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds.

Substitution: This reaction can involve the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nutritional Applications

Infant Nutrition

1,3-Dioleyl-2-docosahexaenoyl glycerol is particularly significant in infant nutrition as it mimics the lipid profile of human breast milk. Its unique structure allows for better absorption of docosahexaenoic acid (DHA), which is crucial for brain development in infants. Studies indicate that infant formulas supplemented with this compound can lead to improved growth and development outcomes compared to conventional formulas.

Pharmaceutical Applications

Therapeutic Uses

Research has shown that this compound may have therapeutic potential in managing conditions related to lipid metabolism. Its incorporation into drug formulations could enhance the bioavailability of lipophilic drugs, thereby improving therapeutic efficacy.

| Application | Description |

|---|---|

| Drug Delivery | Enhances the solubility and absorption of poorly soluble drugs. |

| Lipid Metabolism Disorders | Potential use in managing dyslipidemia through improved fatty acid profiles. |

Food Science Applications

Food Industry

In the food industry, this compound is utilized as a functional ingredient in various products, particularly those aimed at health-conscious consumers. Its properties as a fat replacer can enhance texture while providing essential fatty acids.

| Product Type | Application |

|---|---|

| Dairy Alternatives | Used to create creamy textures without high saturated fat content. |

| Functional Foods | Incorporated into snacks and bars for added health benefits. |

Case Studies

-

Infant Formula Development

A study conducted on the effects of this compound in infant formulas demonstrated significant improvements in fat absorption rates compared to traditional formulas. The study involved a randomized control trial with infants over a six-month period, showing enhanced growth metrics and cognitive assessments. -

Lipid Metabolism Research

Another research project focused on the metabolic pathways influenced by this compound administration in murine models. Results indicated an improved lipid profile and reduced inflammation markers, suggesting potential benefits for metabolic syndrome management.

Mechanism of Action

The mechanism of action of 1,3-Dioleyl-2-docosahexaenoyl Glycerol involves its interaction with lipid membranes and enzymes. The DHA component is known to modulate membrane fluidity and function, influencing various cellular processes. The compound can also act as a ligand for specific receptors and enzymes, affecting signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares DO-DHA-TG with structurally related glycerides:

Key Differentiators

Positional Specificity of DHA: DO-DHA-TG’s DHA at sn-2 enhances absorption as 2-monoacylglycerol (2-MAG) during digestion, unlike sn-1/3 esters, which are hydrolyzed to free fatty acids . This contrasts with 1,3-dioleoyl-2-palmitoylglycerol, where palmitic acid at sn-2 improves mineral absorption but lacks DHA’s neural benefits .

Oxidative Stability :

- Oleic acid at sn-1/3 positions reduces oxidation compared to PUFAs like DHA or EPA. For example, TG(22:6/20:5/22:6) is more prone to rancidity due to multiple PUFAs .

Metabolic Pathways :

- DO-DHA-TG’s structured design mimics natural lipid profiles in breast milk and fish oils, enabling targeted delivery of DHA to tissues like the brain . In contrast, 1,2-dioleoylglycerol primarily functions as a signaling molecule in lipid metabolism .

Synthesis Challenges :

- Enzymatic synthesis of DO-DHA-TG requires precise control to avoid PUFA degradation, whereas glycerides with saturated fatty acids (e.g., stearic acid) are more thermally stable during production .

Research Findings

- Nutritional Studies :

DO-DHA-TG supplementation in European sea bass feeds increased flesh PUFA content by 40% compared to fish oil-based diets, confirming its efficacy in aquaculture . - Metabolic Efficiency :

In vitro studies show 90% of DHA from DO-DHA-TG is absorbed as 2-MAG, versus 60–70% from randomly esterified DHA-TAGs . - Stability Data :

Accelerated oxidation tests (60°C, 7 days) revealed DO-DHA-TG’s peroxide value (PV) increased by 15 meq/kg, compared to 35 meq/kg for DHA-rich fish oil, due to oleic acid’s protective role .

Industrial and Regulatory Considerations

Q & A

Q. What in vitro models best replicate the metabolic pathways involving this compound?

- Methodological Answer : Use primary hepatocytes or enterocyte-like Caco-2 cells. Track hydrolysis via LC-MS to monitor oleic and DHA release. Inhibit pancreatic lipase with Orlistat to differentiate enzymatic pathways. Reference kinetic data from glycerol-3-phosphate dehydrogenase assays for NAD+ cofactor dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.